2-methyl-1-(thiophen-3-ylmethyl)-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride
Overview
Description
2-methyl-1-(thiophen-3-ylmethyl)-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C14H13ClN2O2S and its molecular weight is 308.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Synthesis and Docking Studies: In a study focused on anti-tubercular agents, a compound closely related to 2-methyl-1-(thiophen-3-ylmethyl)-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride was synthesized and characterized. It demonstrated significant antibacterial activity, particularly against Mycobacterium tuberculosis (Nagaladinne, Hindustan & Nayakanti, 2020).
Biological Activity and Therapeutic Potential
- Antihypertensive Activity: Another related compound was found to exhibit potent antihypertensive effects. This study underscores the potential of similar compounds in the treatment of hypertension (Sharma, Kohli & Sharma, 2010).
Molecular Interactions and Structural Analysis
- Structural Analysis and Interaction Studies: A study on a similar compound focused on its structural analysis, including its interactions with DNA and antimicrobial properties. This emphasizes the compound's relevance in biochemical research and potential pharmaceutical applications (Latha et al., 2014).
Synthesis and Modification Techniques
- Synthesis and Transformations: Research on 1-methyl-2-(thiophen-3-yl)-1H-benzimidazole, which shares structural similarities, examined its synthesis and potential for various electrophilic substitution reactions. This research contributes to our understanding of how similar compounds can be modified and utilized in different scientific applications (El’chaninov & Aleksandrov, 2016).
Chemical Library Generation
- Diverse Library Generation: A study on 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, which is structurally related, explored its use in generating a diverse library of compounds through various reactions. This illustrates the versatility of such compounds in creating new chemical entities for further research (Roman, 2013).
properties
IUPAC Name |
2-methyl-1-(thiophen-3-ylmethyl)benzimidazole-5-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S.ClH/c1-9-15-12-6-11(14(17)18)2-3-13(12)16(9)7-10-4-5-19-8-10;/h2-6,8H,7H2,1H3,(H,17,18);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHPDJSXAYUABI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1CC3=CSC=C3)C=CC(=C2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-1-(thiophen-3-ylmethyl)-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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